molecular formula C17H27N3O B3235266 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide CAS No. 1354000-18-2

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide

Cat. No. B3235266
CAS RN: 1354000-18-2
M. Wt: 289.4 g/mol
InChI Key: MSXANNZUDCQRGW-MRXNPFEDSA-N
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Description

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide, also known as ABP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABP is a piperidine-based compound that has been synthesized using a specific method.

Mechanism of Action

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has been found to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in various physiological processes, including calcium signaling, oxidative stress, and apoptosis. The binding of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide to the sigma-1 receptor results in the modulation of these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has been found to have various biochemical and physiological effects. 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has been found to modulate calcium signaling, leading to the regulation of neuronal excitability. 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has also been found to modulate oxidative stress, leading to the protection of neurons from damage. Additionally, 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has been found to have anti-inflammatory effects, leading to the reduction of inflammation in various tissues.

Advantages and Limitations for Lab Experiments

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has various advantages and limitations for lab experiments. 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide is a potent and selective sigma-1 receptor agonist, making it an ideal tool for investigating the role of the sigma-1 receptor in various physiological processes. However, 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has a short half-life, making it difficult to use in long-term studies. Additionally, 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has poor solubility, making it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide. One potential direction is to investigate the role of the sigma-1 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is to develop novel 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide analogs that have improved pharmacokinetic properties, such as increased solubility and longer half-life. Additionally, future research could investigate the potential therapeutic applications of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide in various diseases.
In conclusion, 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and neuroscience. 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has been found to bind to the sigma-1 receptor, leading to various biochemical and physiological effects. While 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has various advantages for lab experiments, it also has limitations that need to be addressed. Future research could investigate the role of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide in various diseases and develop novel 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide analogs with improved pharmacokinetic properties.

Scientific Research Applications

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has been used in various scientific studies due to its potential applications in the field of medicine and neuroscience. 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has been found to bind to the sigma-1 receptor, which is a receptor that is involved in various physiological processes, including pain perception, memory, and learning. 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide has been used in studies to investigate the role of the sigma-1 receptor in these processes.

properties

IUPAC Name

2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXANNZUDCQRGW-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139819
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-isopropyl-acetamide

CAS RN

1354000-18-2
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354000-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-(1-methylethyl)-N-[(3R)-1-(phenylmethyl)-3-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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